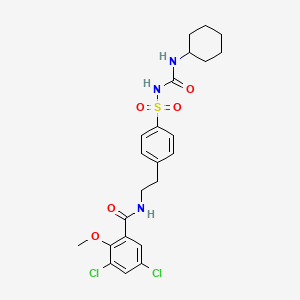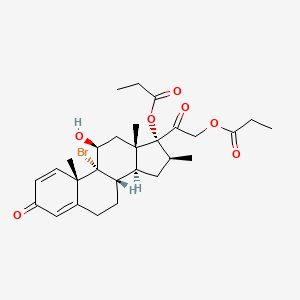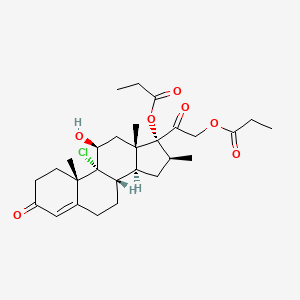
Glibúrida Impureza E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyburide Impurity E is a byproduct found during the synthesis of Glyburide, a second-generation sulfonylurea used in the treatment of type 2 diabetes mellitus. This impurity is typically formed during the manufacturing process of Glyburide and is considered crucial for quality control and regulatory compliance in pharmaceutical production.
Aplicaciones Científicas De Investigación
Glyburide Impurity E is primarily studied in the context of pharmaceutical research to understand its formation, isolation, and impact on the efficacy and safety of Glyburide. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Glyburide.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Glyburide.
Mecanismo De Acción
- Role : By binding to these channels, it inhibits their activity, leading to the closure of KATP channels. This closure results in the depolarization of beta cells and subsequent insulin secretion .
- Resulting Changes : The increased intracellular calcium concentration triggers insulin exocytosis from beta cells, enhancing glycemic control in patients with type 2 diabetes .
- Downstream Effects : Enhanced insulin secretion leads to improved glucose utilization and maintenance of blood sugar levels .
- ADME Properties :
- Cellular Effects : Beta cells respond to elevated intracellular calcium by releasing insulin granules into the bloodstream, aiding glucose homeostasis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
Glyburide Impurity E, like its parent compound Glyburide, is likely to interact with various enzymes, proteins, and other biomolecules. Glyburide is known to stimulate insulin secretion through the closure of ATP-sensitive potassium channels on beta cells, raising intracellular potassium and calcium ion concentrations . This interaction could potentially affect the function of these biomolecules and alter biochemical reactions within the cell.
Cellular Effects
The cellular effects of Glyburide Impurity E are not well-studied. Glyburide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with reduced pulmonary cellular influx, reduced bacterial dissemination to both liver and spleen, and reduced IL1β production when compared to untreated controls . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Glyburide Impurity E is not well-defined. Glyburide is known to exert its effects at the molecular level through various interactions. It stimulates insulin secretion by closing ATP-sensitive potassium channels on beta cells, thereby raising intracellular potassium and calcium ion concentrations . This action could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on Glyburide have shown that it has a long duration of action as it is given once daily . It is also associated with reduced pulmonary cellular influx, reduced bacterial dissemination to both liver and spleen, and reduced IL1β production when compared to untreated controls .
Dosage Effects in Animal Models
The effects of Glyburide Impurity E at different dosages in animal models are not well-studied. Studies on Glyburide have shown that it has significant effects in animal models. For instance, Glyburide treatment was associated with reduced bacterial dissemination in a mouse model of Melioidosis .
Metabolic Pathways
The metabolic pathways involving Glyburide Impurity E are not well-known. Glyburide is known to be involved in various metabolic pathways. It enhances glycogen synthesis in the liver by increasing glycogen synthase, inhibits glycogenolysis by decreasing phosphorylase alpha activity, and decreases gluconeogenesis and stimulates glycolysis by decreasing A-kinase activity .
Transport and Distribution
The transport and distribution of Glyburide Impurity E within cells and tissues are not well-documented. Glyburide is known to be transported and distributed within cells and tissues. It is a substrate of organic anion transporting polypeptide (OATP) and ATP-binding cassette (ABC) transporter families, which may influence its distribution and pharmacokinetics .
Subcellular Localization
Glyburide is known to bind to the sulphonylurea receptors of ATP-sensitive K+ channels which are prominent on the endoplasmic reticulum (ER) . This suggests that Glyburide and possibly its impurities may be localized to the ER within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Glyburide Impurity E involves the synthesis of Glyburide itself, where specific reaction conditions may lead to the formation of this impurity. The synthesis of Glyburide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-aminoethanesulfonamide under controlled conditions. The impurity can be isolated using preparative High-Performance Liquid Chromatography (HPLC) techniques .
Industrial Production Methods: In industrial settings, the production of Glyburide and its impurities, including Glyburide Impurity E, is monitored through stringent quality control processes. The use of advanced chromatographic techniques ensures the isolation and identification of impurities to maintain the purity and efficacy of the final pharmaceutical product .
Análisis De Reacciones Químicas
Types of Reactions: Glyburide Impurity E can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents leading to the formation of oxidized derivatives.
Reduction: Reaction with reducing agents resulting in reduced forms of the impurity.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites present in the impurity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols under controlled temperatures and pH.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Comparación Con Compuestos Similares
Glyburide Related Compound A: 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
Glyburide Related Compound B: Methyl-[4-[2-(5-chloro-2-methoxybenzoyl)-amino]ethyl]phenylsulfonyl.
Uniqueness: Glyburide Impurity E is unique in its specific formation pathway and structural characteristics compared to other related compounds. Its identification and isolation are crucial for ensuring the quality and safety of Glyburide as a pharmaceutical product.
Propiedades
IUPAC Name |
3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBBTSZLDSNJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)



